molecular formula C11H15NO B13559794 2-Methyl-4-(1-pyrrolidinyl)phenol

2-Methyl-4-(1-pyrrolidinyl)phenol

Cat. No.: B13559794
M. Wt: 177.24 g/mol
InChI Key: LUKQPGYGARKPLW-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyrrolidin-1-yl)phenol is a biologically significant compound belonging to the class of alkylaminophenols. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-(pyrrolidin-1-yl)phenol can be achieved through the Petasis reaction, which involves the reaction of an aldehyde, an amine, and a boronic acid. This method is favored due to its mild reaction conditions and high yield . The reaction typically proceeds as follows:

    Reactants: An aldehyde, pyrrolidine, and a boronic acid.

    Conditions: The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, at room temperature.

    Catalysts: A catalyst, such as palladium, may be used to enhance the reaction rate.

Industrial Production Methods: Industrial production of 2-methyl-4-(pyrrolidin-1-yl)phenol may involve large-scale Petasis reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .

Types of Reactions:

    Oxidation: The phenol group in 2-methyl-4-(pyrrolidin-1-yl)phenol can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-4-(pyrrolidin-1-yl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-Methyl-4-(pyrrolidin-1-yl)phenol can be compared with other alkylaminophenols and pyrrolidine derivatives:

    Similar Compounds:

Uniqueness:

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-methyl-4-pyrrolidin-1-ylphenol

InChI

InChI=1S/C11H15NO/c1-9-8-10(4-5-11(9)13)12-6-2-3-7-12/h4-5,8,13H,2-3,6-7H2,1H3

InChI Key

LUKQPGYGARKPLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2)O

Origin of Product

United States

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